3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Serotonin Transporter SERT Dopamine Transporter

3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (5-cyanotryptamine HCl) is a synthetic tryptamine with a 5-cyano substituent that profoundly alters receptor pharmacology. With an IC50 of 2.70 nM at SERT and ~681-fold selectivity over DAT, it is the definitive reference standard for serotonin transporter assays free of dopaminergic interference. It also serves as a validated 5-HT2 receptor agonist in vascular tissue studies and is the critical intermediate for synthesizing 5-carboxamidotryptamine (5-CT). Substituting generic tryptamines invalidates SAR and functional data—procure this exact compound to ensure experimental reproducibility.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 101831-71-4
Cat. No. B011635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
CAS101831-71-4
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl
InChIInChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H
InChIKeyVKJFRESIRBDHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride: A Key Tryptamine Probe for Serotonergic Research


3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS 101831-71-4), commonly known as 5-cyanotryptamine hydrochloride, is a synthetic tryptamine derivative. It is characterized by a cyano (-CN) group at the 5-position of the indole ring, distinguishing it from the natural agonist serotonin (5-hydroxytryptamine, 5-HT) which possesses a 5-hydroxy group [1]. This structural modification is critical for its role as a pharmacological probe, as it alters electronic and steric properties without eliminating core tryptamine recognition . The compound is primarily utilized in academic and industrial research as a tool to study serotonin (5-HT) receptor subtypes, structure-activity relationships (SAR), and as a key intermediate in the synthesis of more potent and selective agonists like 5-carboxamidotryptamine [2].

Why Generic 3-(2-Aminoethyl)-1H-indole-5-carbonitrile Hydrochloride Cannot Replace the 5-Cyano Specificity


Generic substitution among tryptamine analogs is not feasible due to the profound impact of the 5-position substituent on receptor binding affinity and functional activity profiles. The cyano group of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride is not merely a placeholder; it uniquely modulates the compound's interaction with serotonergic targets compared to other analogs like 5-HT, 5-methoxytryptamine, or unsubstituted tryptamine [1]. Empirical evidence demonstrates that this specific substitution pattern results in a distinct pharmacological fingerprint, including nanomolar affinity for the serotonin transporter (SERT) [2] and a different selectivity profile across 5-HT receptor subtypes [3]. Therefore, substituting 5-cyanotryptamine with a 'similar' tryptamine for research or synthetic purposes would invalidate experimental results and compromise the integrity of downstream applications, making the procurement of the exact compound critical for reproducibility.

Quantitative Differentiation of 3-(2-Aminoethyl)-1H-indole-5-carbonitrile Hydrochloride: A Procurement Evidence Guide


Potent Serotonin Transporter (SERT) Inhibition vs. Dopamine Transporter (DAT) Selectivity

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride demonstrates a high degree of selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). In comparative in vitro assays using rat brain synaptosomes, the compound inhibited [3H]serotonin reuptake (a measure of SERT function) with an IC50 of 2.70 nM [1]. In contrast, its inhibition of [3H]dopamine release (a measure of DAT function) in the same system was significantly weaker, with an IC50 of 1,840 nM [2].

Serotonin Transporter SERT Dopamine Transporter DAT Selectivity Binding Assay

Functional Agonist Activity at 5-HT2A Receptors

Beyond binding, 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride acts as a functional agonist at the 5-HT2A receptor, a key target in neuropsychopharmacology. In a cell-based functional assay measuring calcium mobilization, the compound exhibited an EC50 of 249 nM [1].

5-HT2A Receptor Agonist Functional Assay Calcium Mobilization GPCR

Indistinguishable Affinity from Serotonin at Peripheral 5-HT Receptors

In a study classifying peripheral 5-HT2-like receptors, 3-(2-aminoethyl)-1H-indole-5-carbonitrile (5-cyanotryptamine) demonstrated affinities and relative efficacies that were indistinguishable from those of the natural agonist serotonin (5-HT) in both rabbit aorta and rat jugular vein tissues [1].

5-HT2 Receptor Peripheral Receptors Vascular Agonist Tryptamine Analogue

Defined Synthetic Route with Reported Yield for Planning and Feasibility

A specific and scalable synthesis route for 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride is documented in patent literature. The reduction of 3-(2-nitroethyl)-5-cyano-1H-indole using zinc powder in hydrochloric acid provides the title compound as a white solid in 58% yield with a melting point of 132-134 °C .

Synthesis Process Chemistry Yield Scale-up Intermediate

Optimal Scientific and Industrial Use Cases for 3-(2-Aminoethyl)-1H-indole-5-carbonitrile Hydrochloride


Pharmacological Tool for Isolating Serotonergic Transporter (SERT) Activity

This compound is ideally suited for in vitro studies requiring potent and selective inhibition of the serotonin transporter. With an IC50 of 2.70 nM for SERT and a ~681-fold lower potency for DAT [1], it serves as an excellent reference standard or tool compound in assays (e.g., radioligand binding, neurotransmitter uptake) designed to probe SERT function with minimal interference from dopamine reuptake mechanisms.

Standard Agonist for Peripheral 5-HT2 Receptor Pharmacology

Given its indistinguishable affinity and efficacy from 5-HT at peripheral 5-HT2-like receptors in vascular tissues [2], 5-cyanotryptamine hydrochloride is a validated reference agonist for experiments in isolated tissue baths (e.g., rabbit aorta, rat jugular vein). Researchers can reliably use it to characterize new antagonists or study receptor signaling in vascular smooth muscle without the confounding effects of other 5-HT receptors.

Key Intermediate for Synthesizing High-Affinity 5-HT1 Agonists

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride is a documented and critical intermediate in the synthesis of 5-carboxamidotryptamine (5-CT), a potent and widely used 5-HT1 receptor agonist [3]. For synthetic chemistry groups, procuring this high-purity intermediate is essential for generating 5-CT and other 5-position substituted analogs for SAR studies or as advanced pharmacological tools.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Tryptamines

The presence of the electron-withdrawing cyano group at the 5-position creates a unique electronic environment compared to other common 5-substituted tryptamines (e.g., -OH, -OCH3, -H) . This compound is therefore a necessary component in a well-curated SAR library, allowing medicinal chemists to directly quantify the effect of this specific substituent on target binding affinity, functional activity, and overall molecular properties.

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